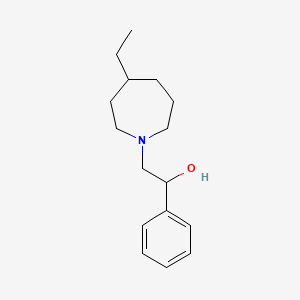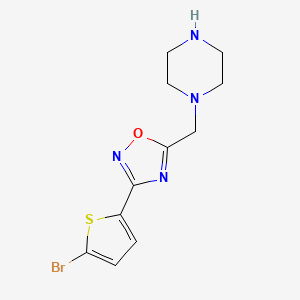![molecular formula C10H16N6 B7578765 N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B7578765.png)
N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine, also known as ETPD, is a small molecule that has gained significant attention in the scientific research community due to its potential applications in various fields. ETPD is a triazolopyrazine derivative that has been shown to exhibit a range of biological activities, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune responses. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine is its versatility, as it can be easily modified to generate derivatives with different properties. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of this compound is its low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research on N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine. One potential direction is the development of this compound derivatives with improved solubility and bioavailability. Another potential direction is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the use of this compound as a building block for the synthesis of novel materials and polymers could lead to the development of new materials with interesting properties.
合成法
The synthesis of N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine involves the reaction of 3,6-diaminopyrazine-2,5-dione with ethyl chloroacetate, followed by N-methylation and triazole formation. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antimicrobial, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with interesting properties. In catalysis, this compound has been shown to exhibit catalytic activity in various reactions, including the Suzuki-Miyaura coupling reaction.
特性
IUPAC Name |
N'-ethyl-N'-methyl-N-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N6/c1-3-15(2)6-4-11-9-10-14-13-8-16(10)7-5-12-9/h5,7-8H,3-4,6H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSJJWUPKFQABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCNC1=NC=CN2C1=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)


![2-[Cyclopropylmethyl(methyl)amino]quinoline-3-carbonitrile](/img/structure/B7578707.png)
![4-[(5-Chlorothiophen-2-yl)methylsulfamoyl]-2,5-dimethylfuran-3-carboxylic acid](/img/structure/B7578708.png)

![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)
![N-(1,1-dioxothian-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578717.png)
![N-(1,1-dioxothiolan-3-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578718.png)
![4-([1,2,4]Triazolo[4,3-a]pyrazin-8-ylamino)cyclohexane-1-carboxylic acid](/img/structure/B7578731.png)
![2-[1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]acetic acid](/img/structure/B7578737.png)

![1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)piperidine-4-carboxylic acid](/img/structure/B7578766.png)
![2-Methyl-1-[2-(4-oxo-1,3-thiazolidin-3-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578772.png)